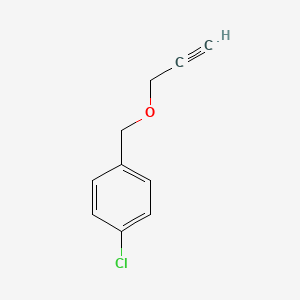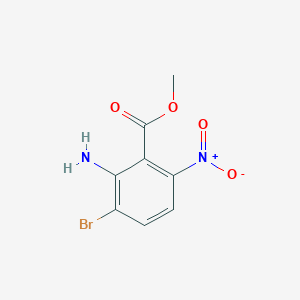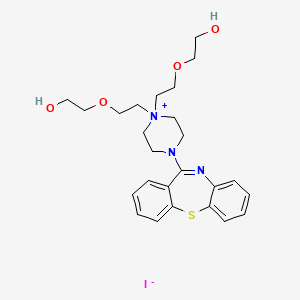
Quetiapine EP impurity Q iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine EP impurity Q iodide involves the quaternization of quetiapine with an appropriate alkylating agent. The reaction typically occurs in a polar solvent under controlled temperature conditions to ensure the formation of the quaternary ammonium salt. The reaction can be represented as follows:
Starting Material: Quetiapine
Alkylating Agent: Suitable iodide compound
Solvent: Polar solvent (e.g., methanol, ethanol)
Temperature: Controlled, typically around room temperature
The reaction proceeds through the nucleophilic substitution of the nitrogen atom in quetiapine, resulting in the formation of the quaternary ammonium iodide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Quetiapine EP impurity Q iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to its tertiary amine form.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quetiapine derivatives, while substitution reactions can produce various quaternary salts with different anions .
Aplicaciones Científicas De Investigación
Quetiapine EP impurity Q iodide has several scientific research applications, including:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods for quetiapine and its impurities.
Quality Control: Employed in quality control processes to ensure the purity and consistency of quetiapine formulations.
Pharmacokinetic Studies: Utilized in studies to understand the pharmacokinetics and metabolism of quetiapine.
Toxicological Research: Investigated for its potential toxicological effects and safety profile
Mecanismo De Acción
The mechanism of action of Quetiapine EP impurity Q iodide is not fully understood, but it is believed to be similar to that of quetiapine. Quetiapine acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps to modulate neurotransmitter activity in the brain, leading to its therapeutic effects in treating psychiatric disorders .
Comparación Con Compuestos Similares
Quetiapine EP impurity Q iodide can be compared with other similar compounds, such as:
Quetiapine EP impurity A: Another impurity of quetiapine with a different chemical structure.
Quetiapine EP impurity B: A dihydrochloride salt derivative of quetiapine.
Quetiapine EP impurity C: A complex impurity with a larger molecular structure.
Quetiapine EP impurity D: A hydrochloride salt derivative with distinct properties
This compound is unique due to its quaternary ammonium structure, which imparts specific chemical and physical characteristics .
Propiedades
Fórmula molecular |
C25H34IN3O4S |
|---|---|
Peso molecular |
599.5 g/mol |
Nombre IUPAC |
2-[2-[4-benzo[b][1,4]benzothiazepin-6-yl-1-[2-(2-hydroxyethoxy)ethyl]piperazin-1-ium-1-yl]ethoxy]ethanol;iodide |
InChI |
InChI=1S/C25H34N3O4S.HI/c29-15-19-31-17-13-28(14-18-32-20-16-30)11-9-27(10-12-28)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;/h1-8,29-30H,9-20H2;1H/q+1;/p-1 |
Clave InChI |
OSGATVHVYFTJPV-UHFFFAOYSA-M |
SMILES canónico |
C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)CCOCCO.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



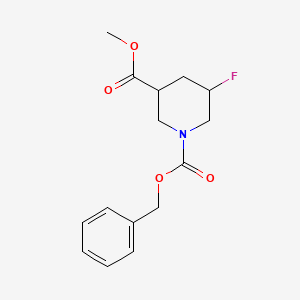




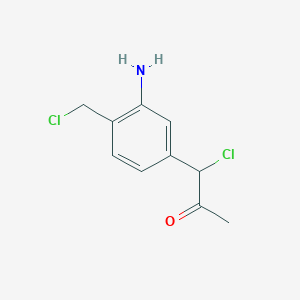
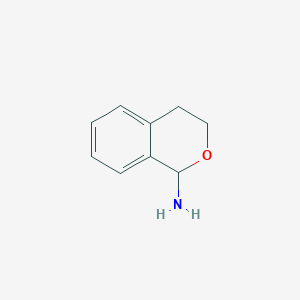

![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
